Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .
Chemical Reactions Analysis
Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . Additionally, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. Thiophene derivatives can act as voltage-gated sodium channel blockers, enzyme inhibitors, and receptor modulators . The specific molecular targets and pathways depend on the particular application and biological context .
Comparison with Similar Compounds
Methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate . These compounds share similar structural features but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C10H10O5S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropanoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H10O5S/c1-14-8(12)5-7(11)6-3-4-16-9(6)10(13)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
XZLQYJHKOPGBKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.